molecular formula C21H18N2 B4967837 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine CAS No. 40358-30-3

2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No.: B4967837
CAS No.: 40358-30-3
M. Wt: 298.4 g/mol
InChI Key: KLUUDQZFQBRKNI-UHFFFAOYSA-N
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Description

2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine is a useful research compound. Its molecular formula is C21H18N2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.146998583 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2/c1-3-9-16(10-4-1)20-15-21(17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)22-20/h1-14,20,22H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUUDQZFQBRKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369534
Record name 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40358-30-3
Record name 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: What is the molecular structure of 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine?

A1: this compound consists of a seven-membered diazepine ring fused to a benzene ring. Two phenyl groups are attached to the diazepine ring at positions 2 and 4. The compound's structure has been confirmed through X-ray crystallography. [, , ]

Q2: How is this compound synthesized?

A2: While specific details might vary, the synthesis of this compound generally involves the condensation reaction of o-phenylenediamine with a suitable 1,3-diphenyl-1,3-diketone derivative. [, ]

Q3: What are some interesting chemical transformations that this compound can undergo?

A3: This compound can undergo various chemical transformations, including reactions with alicyclic Reformatsky reagents, leading to the formation of complex heterocyclic compounds. It can also undergo a benzimidazole rearrangement. [, , ]

Q4: Has the crystal structure of this compound or its derivatives been reported?

A4: Yes, the crystal structures of this compound [] and some of its derivatives, such as 1-chloroacetyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine and 1,3,3a,5-tetraphenyl-3a,4,5,11-tetrahydro-3H,6H-1,2,4-triazolobenzodiazepine, have been determined by X-ray diffraction. These studies provide insights into the molecular conformation and packing arrangements of these compounds in the solid state. [, , ]

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